5-Amino-2,4,6-triiodoisophthalic acid is a synthetic organic compound characterized by its unique structure, which includes three iodine atoms attached to an isophthalic acid backbone. Its molecular formula is , and it has a molecular weight of approximately 558.84 g/mol. The compound is notable for its potential applications in various fields, including medicinal chemistry and materials science.
The synthesis of 5-amino-2,4,6-triiodoisophthalic acid has been achieved through several methods:
5-Amino-2,4,6-triiodoisophthalic acid finds applications in several areas:
Studies on the interactions of 5-amino-2,4,6-triiodoisophthalic acid with biological systems have indicated its potential cytotoxic effects on certain cancer cell lines. Additionally, its interaction with proteins and other biomolecules can provide insights into its mechanism of action and therapeutic potential.
Several compounds share structural similarities with 5-amino-2,4,6-triiodoisophthalic acid. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
5-Amino Isophthalic Acid | Contains one amino group | Lacks iodine substituents |
2,4-Diiodoaniline | Two iodine atoms on aniline | Primarily used in dye synthesis |
2-Iodobenzoic Acid | One iodine atom on benzoic acid | Used in organic synthesis |
Iodinated Contrast Agents | Various iodine substitutions | Primarily for medical imaging |
5-Amino-2,4,6-triiodoisophthalic acid is distinct due to its combination of three iodine atoms and an amino group on an isophthalic framework, which enhances its utility in both imaging and therapeutic applications compared to similar compounds.
ATIPA synthesis relies on the electrophilic triiodination of 5-aminoisophthalic acid. The reaction proceeds via iodonium ion (I⁺) formation, facilitated by oxidizing agents such as iodic acid (HIO₃) or nitric acid. Molecular iodine (I₂) reacts with HIO₃ in sulfuric acid to generate the active iodinating species, I₃⁺, which undergoes electrophilic aromatic substitution at the meta positions of the amino-substituted benzene ring.
Key mechanistic steps:
Experimental studies demonstrate that maintaining a pH < 0.5 and temperatures of 70–75°C optimizes triiodination yields (>95%) while suppressing oxidative coupling byproducts.
Industrial processes employ iodine-iodic acid systems with stoichiometric ratios of 1:1.2:0.6 (5-aminoisophthalic acid : I₂ : HIO₃). Catalytic additives such as iron powder or triethylamine enhance reaction rates by stabilizing intermediates or facilitating iodine activation.
Comparative performance of catalytic systems:
Catalyst | Yield (%) | Purity (%) | Reaction Time (h) |
---|---|---|---|
Fe/HCl | 85 | >98 | 12 |
HIO₃/H₂SO₄ | 95.3 | >99.9 | 5 |
Co(OAc)₂·4H₂O | 78.5 | 97.6 | 10 |
Notably, cobalt catalysts enable iodination under milder conditions (35–40°C) but require longer reaction times.
Solvent polarity and proticity significantly influence iodination efficiency:
Solvent optimization table:
Solvent | Dielectric Constant | Yield (%) | Byproduct Formation |
---|---|---|---|
H₂SO₄ (conc.) | 84 | 95.3 | <0.1% |
CH₂Cl₂ | 8.9 | 90 | 2–3% |
CHCl₃ | 4.8 | 86.4 | 5% |
Recent advances focus on reducing hazardous reagents and waste:
Environmental metrics comparison:
Method | PMI* | E-Factor** | Carbon Efficiency (%) |
---|---|---|---|
Traditional H₂SO₄ | 12.4 | 8.7 | 45 |
Mechanochemical | 1.2 | 0.9 | 92 |
Polymer-supported | 3.5 | 2.1 | 78 |
PMI: Process Mass Intensity; *E-Factor: Waste per product mass.*
The osmolality of contrast media – a key determinant of patient tolerance – depends on the ratio of iodine atoms to osmotically active particles in solution. ATIPA’s monomeric structure delivers three iodine atoms per molecule but requires careful design to avoid excessive osmolality. Ionic derivatives, such as diatrizoic acid (derived from ATIPA via carboxymethylation), dissociate into two particles in solution, yielding a 3:2 iodine-to-particle ratio and osmolalities exceeding 1500 mOsm/kg [2] [4]. In contrast, non-ionic ATIPA monomers modified with hydroxyl-containing side chains maintain a 3:1 ratio, reducing osmolality to 600–900 mOsm/kg while preserving radiopacity [2] [4].
Multimerization strategies further optimize this balance. Dimeric ATIPA derivatives like iodixanol link two tri-iodinated benzene rings through ethylene glycol bridges, achieving a 6:1 iodine-to-particle ratio. This configuration produces iso-osmolar agents (290 mOsm/kg) that match blood plasma’s osmotic pressure, minimizing endothelial irritation [2] [4]. The table below contrasts key parameters:
Derivative Type | Iodine:Particle Ratio | Osmolality (mOsm/kg) | Clinical Class |
---|---|---|---|
Ionic Monomer | 3:2 | 1500–2000 | High-Osmolar (HOCM) |
Non-Ionic Monomer | 3:1 | 600–900 | Low-Osmolar (LOCM) |
Non-Ionic Dimer | 6:1 | 290 | Iso-Osmolar (IOCM) |
Synthetic routes to these derivatives typically involve alkylation of ATIPA’s amino group with hydrophilic chains (e.g., polyols) followed by carboxylate esterification to prevent ionization [2] [4].
ATIPA’s X-ray attenuation capacity stems from the synergistic effects of its three covalently bound iodine atoms (atomic radius: 133 pm), which optimally interact with diagnostic X-ray spectra (10–10,000 pm wavelengths) [3]. The meta-substitution pattern on the benzene ring creates an electron-dense core that scatters X-rays coherently, while the amino and carboxylic acid groups provide sites for solubility-enhancing modifications without disrupting the iodinated aromatic system [3] [4].
Comparative studies show that replacing one iodine atom in ATIPA derivatives with smaller halogens (e.g., bromine) decreases attenuation by 18–22% at 100 keV, underscoring iodine’s irreplaceable role [3]. Additionally, the planar geometry of the tri-iodinated benzene ring enables stacking interactions in concentrated solutions, enhancing radiopacity through collective electron cloud effects [3].
The carboxylic acid groups in ATIPA present both challenges and opportunities. While protonated forms increase osmolality via ionization, carbamoylation – replacing -COOH with -CONR$$2$$ groups – yields non-ionic derivatives with improved solubility and lower osmotic impact. For example, reacting ATIPA with dimethylamine under carbodiimide coupling conditions produces a diamide derivative where both carboxyl groups are converted to -CON(CH$$3$$)$$_2$$ [1] [4].
This modification reduces osmolality by 40% compared to ionic analogs while maintaining aqueous solubility >500 mg/mL [4]. The reaction proceeds via activation of the carboxyl groups with ethyl chloroformate, followed by nucleophilic attack by the amine:
$$
\text{ATIPA-COOH} + \text{ClCO}2\text{Et} \rightarrow \text{ATIPA-COOCO}2\text{Et} \xrightarrow{\text{NH(CH}3)2} \text{ATIPA-CON(CH}3)2 + \text{CO}_2 + \text{EtOH}
$$
Such carbamoylated derivatives form the basis of modern non-ionic contrast agents like iopamidol and iohexol, which exhibit viscosities <10 cP at 37°C – critical for injectability [4].
ATIPA’s primary amino group enables conjugation to tumor-targeting peptides via amide or urea linkages. A demonstrated strategy involves coupling ATIPA to cyclic RGD peptides (arginine-glycine-aspartate) using solid-phase peptide synthesis (SPPS) with hypervalent iodine(III) reagents like [bis(trifluoroacetoxy)iodo]benzene [5]. These conjugates selectively bind to α$$v$$β$$3$$ integrins overexpressed in angiogenic endothelial cells, enabling tumor-specific imaging.
In a representative synthesis:
In vivo studies show that such conjugates increase tumor-to-background signal ratios by 3.5-fold compared to non-targeted analogs [5]. Other targeting motifs under investigation include gastrin-releasing peptide (GRP) conjugates for prostate cancer and somatostatin analogs for neuroendocrine tumors.
Corrosive;Irritant;Health Hazard